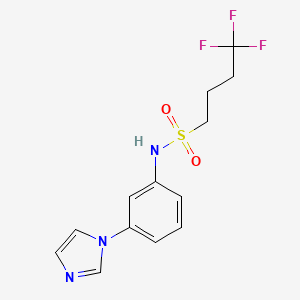![molecular formula C19H20N4O3 B6965891 3-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]-1H-quinolin-2-one](/img/structure/B6965891.png)
3-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]-1H-quinolin-2-one is a complex organic compound that features a quinolinone core, a morpholine ring, and a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]-1H-quinolin-2-one typically involves multiple steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often starting from an appropriate chloro or bromo derivative.
Attachment of the Pyrazole Moiety: The pyrazole ring is typically synthesized separately and then attached to the morpholine ring via a coupling reaction, such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and morpholine moieties, using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the quinolinone core using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole moiety can yield pyrazole N-oxides, while reduction of the quinolinone core can produce dihydroquinolinones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may act on specific enzymes or receptors, offering possibilities for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]-1H-quinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]-1H-quinolin-4-one
- 3-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]-1H-quinolin-3-one
Uniqueness
Compared to similar compounds, 3-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]-1H-quinolin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyrazole moiety, in particular, can enhance its ability to interact with certain biological targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
3-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13-9-20-23(10-13)12-15-11-22(6-7-26-15)19(25)16-8-14-4-2-3-5-17(14)21-18(16)24/h2-5,8-10,15H,6-7,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXCXGSLQCPUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(CCO2)C(=O)C3=CC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B6965810.png)
![3-[3-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)sulfonyl-methylamino]phenyl]propanoic acid](/img/structure/B6965819.png)

![1-[3-(2-Methoxyethoxy)azetidin-1-yl]-2-methyl-2-pyridin-3-ylpropan-1-one](/img/structure/B6965835.png)
![1-ethyl-3,5-dimethyl-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B6965842.png)
![1-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-spiro[3.4]octan-3-ylurea](/img/structure/B6965845.png)
![6-[(4-Naphthalen-1-ylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6965853.png)
![2-[4-[1-(1,3-Benzoxazol-2-yl)ethyl]piperazin-1-yl]benzonitrile](/img/structure/B6965883.png)
![1-[2-[(4-Methylpyrazol-1-yl)methyl]morpholin-4-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one](/img/structure/B6965894.png)
![N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-2-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B6965901.png)
![N-methyl-N-[methyl(1H-pyrazol-5-ylmethyl)sulfamoyl]cyclohexanamine](/img/structure/B6965906.png)
![1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B6965914.png)


